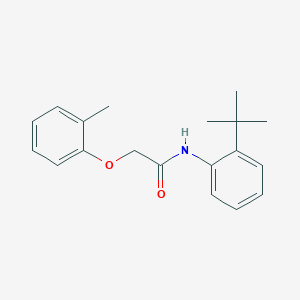![molecular formula C13H18N2O4S B5751014 [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide, also known as MPSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. MPSF is a sulfonamide derivative that contains a formamide functional group and a piperidine ring.
Mécanisme D'action
The mechanism of action of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been shown to exhibit competitive inhibition against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Helicobacter pylori.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide in lab experiments is its potent inhibitory activity against enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide is its potential toxicity. It is important to use appropriate safety measures when handling [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide in the lab.
Orientations Futures
There are several future directions for the study of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide. One potential direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as an antibacterial agent. Additionally, the synthesis of new derivatives of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide could lead to the discovery of compounds with even greater inhibitory activity against enzymes.
Méthodes De Synthèse
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide can be synthesized through a multistep reaction starting from 2-methoxy-4-nitrobenzenesulfonyl chloride. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the formation of the formamide functional group through the reaction of the amine group with formic acid.
Applications De Recherche Scientifique
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and urease. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13-9-11(5-6-12(13)14-10-16)20(17,18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGCRFGIRKIOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)

![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
